Cas no 862189-95-5 (Mirodenafil)

Mirodenafil ist ein selektiver Phosphodiesterase-5 (PDE5)-Hemmer, der zur Behandlung der erektilen Dysfunktion entwickelt wurde. Seine chemische Struktur ermöglicht eine hohe Spezifität für das PDE5-Enzym, was zu einer effektiven Relaxation der glatten Muskulatur im Schwellkörper und einer verbesserten Durchblutung führt. Im Vergleich zu anderen PDE5-Hemmern zeichnet sich Mirodenafil durch eine schnelle Wirkungseintrittszeit und eine längere Halbwertszeit aus, was eine flexible Dosierung und eine verlängerte therapeutische Wirkung ermöglicht. Zudem weist es ein günstiges Nebenwirkungsprofil auf, da es aufgrund seiner Selektivität weniger Interaktionen mit anderen Enzymen zeigt. Die stabile Pharmakokinetik und gute Verträglichkeit machen es zu einer zuverlässigen Option in der Therapie.
Mirodenafil structure
Mirodenafil structure
Product Name:Mirodenafil
CAS-Nr.:862189-95-5
MF:C26H37N5O5S
MW:531.667484998703
CID:69061
Update Time:2025-10-31

Mirodenafil Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Mirodenafil
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
    • SK3530
    • SK-3530
    • UNII-504G362H0H
    • 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
    • 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • Mvix
    • Inchi: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
    • InChI-Schlüssel: MIJFNYMSCFYZNY-UHFFFAOYSA-N
    • Lächelt: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1

Berechnete Eigenschaften

  • Genaue Masse: 531.25200
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 902
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 125A^2
  • Isotopenatomanzahl: 0

Experimentelle Eigenschaften

  • Dichte: 1.33
  • Siedepunkt: 730.447 °C at 760 mmHg
  • Flammpunkt: 395.56 °C
  • PSA: 129.14000
  • LogP: 3.40800

Mirodenafil Sicherheitsinformationen

  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

Mirodenafil Preismehr >>

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Chemenu
CM152178-100mg
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
862189-95-5 98%
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$1278 2021-08-05
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¥4,770.90 2022-01-13
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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862189-95-5 99.85%
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¥4387.00 2022-04-26

Mirodenafil Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetonitrile ;  24 h, reflux
2.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → 10 °C; 10 °C → 65 °C; 3 h, 65 °C
2.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ;  1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
4.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
5.3 Solvents: Methanol ;  2 h, 65 °C
5.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
5.5 Solvents: Water ;  2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
1.3 Solvents: Methanol ;  2 h, 65 °C
1.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
1.5 Solvents: Water ;  2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium borohydride ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ;  24 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Mirodenafil Raw materials

Mirodenafil Preparation Products

Mirodenafil Lieferanten

Amadis Chemical Company Limited
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(CAS:862189-95-5)Mirodenafil
Bestellnummer:A1056983
Bestandsstatus:in Stock
Menge:10mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:46
Preis ($):571.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:862189-95-5)Mirodenafil
A1056983
Reinheit:99%
Menge:10mg
Preis ($):571.0
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